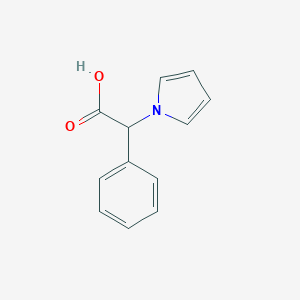









|
REACTION_CXSMILES
|
[C:1]1([CH:7]([C:9]([OH:11])=[O:10])[NH2:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:12]1(C)[CH:17]=CC(S(O)(=O)=O)=[CH:14][CH:13]=1.COC1CCC(OC)O1.O>CN(C)C=O>[N:8]1([CH:7]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[C:9]([OH:11])=[O:10])[CH:14]=[CH:13][CH:12]=[CH:17]1
|


|
Name
|
|
|
Quantity
|
15.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C(N)C(=O)O
|
|
Name
|
|
|
Quantity
|
15 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
|
Name
|
|
|
Quantity
|
13.2 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1OC(CC1)OC
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
450 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated
|
|
Type
|
DISSOLUTION
|
|
Details
|
at about 95° C. all the solid product was dissolved
|
|
Type
|
TEMPERATURE
|
|
Details
|
After this time, the mixture was cooled
|
|
Type
|
TEMPERATURE
|
|
Details
|
the total mixture was cooled to between 0°-5° C
|
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted twice with 200 ml of ethyl ether each time
|
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phase was extracted with 500 ml chloroform at pH 1.5
|
|
Type
|
EXTRACTION
|
|
Details
|
The chloroform extract
|
|
Type
|
ADDITION
|
|
Details
|
was treated with 600 ml water
|
|
Type
|
CUSTOM
|
|
Details
|
After separating the phases, 500 ml of chloroform
|
|
Type
|
ADDITION
|
|
Details
|
were added to the aqueous extract
|
|
Type
|
CONCENTRATION
|
|
Details
|
The chloroform phase was concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
to obtain an oil which
|
|
Type
|
CUSTOM
|
|
Details
|
was crystallised from methanol-water
|
|
Type
|
CUSTOM
|
|
Details
|
After drying
|


Reaction Time |
60 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1(C=CC=C1)C(C(=O)O)C1=CC=CC=C1
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |